molecular formula C20H27N5O2 B11241662 3-methyl-N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)butanamide

3-methyl-N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)butanamide

Cat. No.: B11241662
M. Wt: 369.5 g/mol
InChI Key: ACOSIEYIBZNZTG-UHFFFAOYSA-N
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Description

3-METHYL-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BUTANAMIDE is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals

Properties

Molecular Formula

C20H27N5O2

Molecular Weight

369.5 g/mol

IUPAC Name

3-methyl-N-[4-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)amino]phenyl]butanamide

InChI

InChI=1S/C20H27N5O2/c1-14(2)12-19(26)22-16-4-6-17(7-5-16)23-20-21-15(3)13-18(24-20)25-8-10-27-11-9-25/h4-7,13-14H,8-12H2,1-3H3,(H,22,26)(H,21,23,24)

InChI Key

ACOSIEYIBZNZTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)CC(C)C)N3CCOCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BUTANAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions, often using morpholine and a suitable leaving group.

    Coupling with the Phenyl Group: The phenyl group is coupled to the pyrimidine core through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Final Amidation: The final step involves the formation of the amide bond through a condensation reaction between the amine and a carboxylic acid derivative, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale production typically requires careful control of reaction conditions, purification steps, and the use of efficient catalysts to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

3-METHYL-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BUTANAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Biological Research: Researchers explore its effects on cellular processes and its potential as a tool for studying biological mechanisms.

    Pharmaceutical Development: The compound is investigated for its potential use in drug formulations and as a lead compound for developing new medications.

    Industrial Applications: Its chemical properties make it useful in various industrial processes, including catalysis and material science.

Mechanism of Action

The mechanism of action of 3-METHYL-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological responses. Detailed studies on its binding affinity, specificity, and downstream effects are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    4-METHYL-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BUTANAMIDE: A closely related compound with similar structural features but different functional groups.

    N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BUTANAMIDE: Another analog with variations in the side chains or substituents.

Uniqueness

3-METHYL-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BUTANAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical properties and biological activities. Its ability to interact with specific molecular targets sets it apart from other similar compounds, making it a valuable subject of research in various scientific fields.

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